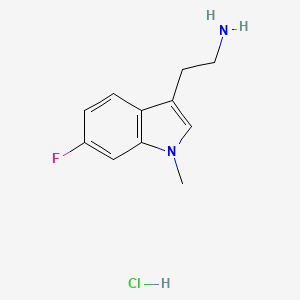

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

CAS No.: 1689575-80-1

Cat. No.: VC2587641

Molecular Formula: C11H14ClFN2

Molecular Weight: 228.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1689575-80-1 |

|---|---|

| Molecular Formula | C11H14ClFN2 |

| Molecular Weight | 228.69 g/mol |

| IUPAC Name | 2-(6-fluoro-1-methylindol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H13FN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H |

| Standard InChI Key | QOVCFWBMWSXFTG-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=C1C=C(C=C2)F)CCN.Cl |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)F)CCN.Cl |

Introduction

Chemical Identity and Physical Properties

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride belongs to the class of indole compounds, specifically to the tryptamine subfamily, which is characterized by an indole ring system with an ethylamine side chain at the 3-position. The compound features specific structural modifications including a fluorine atom at the 6-position of the indole ring and a methyl group at the nitrogen position of the indole (N1). These structural features distinguish it from the parent compound tryptamine and confer unique chemical and potentially biological properties. The compound is typically used in the form of its hydrochloride salt, which enhances its solubility in aqueous media and improves stability for storage and handling purposes.

The molecular formula of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is C₁₁H₁₄ClFN₂, with a calculated molecular weight of 228.69 g/mol . The compound can be represented in various chemical notations, including its SMILES code (CN1C=C(C2=C1C=C(C=C2)F)CCN) and InChI key (QAGABUCNXSEZHV-UHFFFAOYSA-N) . These standardized notations are essential for accurate identification and database cross-referencing in chemical research. The physical appearance of the compound is typically described as a powder, which is consistent with many crystalline hydrochloride salts of similar structures .

Spectroscopic properties of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride provide crucial data for structural confirmation and purity analysis. Based on collision cross-section data for similar compounds, the predicted values for various adducts of this compound include: [M+H]+ at m/z 193.11356 with a predicted CCS of 139.5 Ų, [M+Na]+ at m/z 215.09550 with a predicted CCS of 152.2 Ų, and several other adduct forms . These spectroscopic parameters are valuable for analytical method development and compound identification in complex matrices.

Table 1: Physical and Chemical Properties of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1689575-80-1 |

| Molecular Formula | C₁₁H₁₄ClFN₂ |

| Molecular Weight | 228.69 g/mol |

| Physical Form | Powder |

| SMILES | CN1C=C(C2=C1C=C(C=C2)F)CCN |

| InChI Key | QAGABUCNXSEZHV-UHFFFAOYSA-N |

| Standard Purity | ≥95% |

| Storage Temperature | Room Temperature |

Structural Relationships and Analogs

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride belongs to a broader family of substituted tryptamines, which have been the subject of extensive research due to their biological relevance. The core structure consists of an indole ring with an ethylamine side chain at the 3-position, which is common to many naturally occurring and synthetic compounds with diverse biological activities. The specific modifications in this compound—fluorination at the 6-position and methylation at the indole nitrogen—represent strategic structural alterations that can significantly impact physicochemical properties and biological behavior .

Several structural analogs of this compound have been reported in the literature, varying in the position of fluorine substitution, the presence or absence of the N-methyl group, or modifications to the ethylamine side chain. For instance, the non-methylated analog, 2-(6-fluoro-1H-indol-3-yl)ethanamine (also known as 6-fluorotryptamine), has the CAS number 575-85-9 and has been more extensively studied . Another related compound is N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine, which features diethyl substitution on the terminal amine group .

Comparative analysis of these structural analogs provides valuable insights into structure-activity relationships. Research has demonstrated that the position of fluorine substitution on the indole ring can significantly impact biological activity. In studies of similar compounds designed as PCSK9 modulators, fluorine substitution at positions 6 and 7 was found to increase potency, whereas substitution at positions 4 and 5 decreased activity . This suggests that the 6-fluoro substitution in the title compound may confer advantageous properties compared to analogs with fluorine at other positions.

Table 2: Comparison of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride with Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 1689575-80-1 | C₁₁H₁₄ClFN₂ | 228.69 g/mol | Reference compound |

| 2-(6-fluoro-1H-indol-3-yl)ethanamine | 575-85-9 | C₁₀H₁₁FN₂ | 178.21 g/mol | Lacks N-methyl group |

| N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine | 2836-69-3 | C₁₄H₁₉FN₂ | 234.31 g/mol | Diethyl substitution on terminal amine |

| 2-(6-methyl-1H-indol-3-yl)ethanamine | 62500-90-7 | C₁₁H₁₄N₂ | 174.24 g/mol | Methyl instead of fluorine at position 6 |

| 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 2059938-39-3 | C₁₁H₁₄ClFN₂ | 228.69 g/mol | Methyl at position 2 instead of N1 |

| 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 2060062-32-8 | C₁₁H₁₄ClFN₂ | 228.69 g/mol | Additional methyl at position 5 |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of compounds similar to 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride provide valuable insights into how structural modifications affect biological activity. Research on related indole derivatives has demonstrated that the position of substituents on the indole ring system can significantly impact potency and selectivity for various biological targets. In particular, studies on diindolylmethane (DIM) derivatives as PCSK9 modulators revealed that fluorine substitution at the 6-position of the indole ring enhanced activity compared to substitution at positions 4 and 5 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume